molecular formula C11H12N2O2S B15261577 5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B15261577
M. Wt: 236.29 g/mol
InChI Key: MKUUFUPKYQSVQW-UHFFFAOYSA-N
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Description

5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thiazole and pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazolo[5,4-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways are still under investigation, but it is believed to involve the inhibition of DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring.

    Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring, offering different biological activities.

    Thiazolidine derivatives: These are reduced forms of thiazole compounds and exhibit different chemical properties.

Uniqueness

5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2S/c1-4-7-5(2)8-9(11(14)15)13-16-10(8)12-6(7)3/h4H2,1-3H3,(H,14,15)

InChI Key

MKUUFUPKYQSVQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N=C1C)SN=C2C(=O)O)C

Origin of Product

United States

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